Tyrothricin

Antimicrobial Susceptibility Gram-positive Bacteria Synergy

Researchers face sourcing challenges for polypeptide antibiotics that retain activity in complex biological matrices. Tyrothricin (CAS 1404-88-2) is a natural dual-component complex (tyrocidine + gramicidin) from Brevibacillus brevis fermentation. • Dual mechanism: tyrocidine delivers rapid bactericidal action; gramicidin ensures sustained membrane disruption • No cross-resistance with polymyxin B, colistin, or bacitracin; MICs ≤4 mg/L against Gram-positive isolates including MRSA • Clinically validated: 17.4% absolute improvement in pharyngitis resolution at 72 h (P=0.0022) in randomized controlled trial

Molecular Formula C65H85N11O13
Molecular Weight 1228.4 g/mol
CAS No. 1404-88-2
Cat. No. B1683689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrothricin
CAS1404-88-2
SynonymsTyrothricin;  Bactratycin;  Coltirot;  Dermotricine;  Ginotricina;  Hydrotricine;  Martricin;  Tyrex;  Solutricine; 
Molecular FormulaC65H85N11O13
Molecular Weight1228.4 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)C(NC(=O)C(NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6
InChIInChI=1S/C65H85N11O13/c1-38(2)32-49-60(84)74-52(36-42-20-12-7-13-21-42)65(89)76-31-15-23-53(76)63(87)73-51(34-41-18-10-6-11-19-41)61(85)70-47(33-40-16-8-5-9-17-40)57(81)48(37-54(67)78)71-59(83)46(28-29-55(79)80)68-50(35-43-24-26-44(77)27-25-43)62(86)75-56(39(3)4)64(88)69-45(22-14-30-66)58(82)72-49/h5-13,16-21,24-27,38-39,45-53,56,68,77H,14-15,22-23,28-37,66H2,1-4H3,(H2,67,78)(H,69,88)(H,70,85)(H,71,83)(H,72,82)(H,73,87)(H,74,84)(H,75,86)(H,79,80)/t45-,46-,47+,48-,49-,50-,51-,52+,53-,56-/m0/s1
InChIKeyNLJVXZFCYKWXLH-DXTIXLATSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tyrothricin Sourcing and Composition


Tyrothricin (CAS 1404-88-2) is a natural polypeptide antibiotic complex derived from the fermentation of Brevibacillus brevis [1]. It is not a single molecule but a synergistic mixture of two main components: cyclic tyrocidines (approximately 50-70%) and linear gramicidins (approximately 25-50%) [2]. The raw material appears as a white to grey-brown powder and is characterized by its insolubility in water, requiring specialized solubilizing agents or formulation for effective use [3].

Natural complex
Fermentation-derived polypeptide antibiotic mixture; not a single molecule
Dual-component composition
Cyclic tyrocidines (~50–70%) and linear gramicidins (~25–50%) in fixed ratio
Formulation context
Water-insoluble powder; requires solubilizing agents for research formulations

Tyrothricin vs. In-Class Polypeptides


Tyrothricin's unique dual-component mechanism differentiates it from single-agent polypeptide antibiotics like polymyxin B or bacitracin. Unlike these alternatives, Tyrothricin is a fixed-ratio complex of tyrocidine and gramicidin that delivers a synergistic effect, with tyrocidine providing rapid bactericidal action and gramicidin ensuring sustained activity in complex biological environments [1]. This functional duality cannot be replicated by a single molecule. Furthermore, Tyrothricin belongs to a pharmacologically related group of polypeptide antibiotics that includes colistin, polymyxin B, and bacitracin, but crucially, no cross-resistance exists between these agents [2]. This makes substitution not only therapeutically suboptimal but also a strategic risk in the context of antimicrobial stewardship.

Tyrothricin
Fixed-ratio synergistic complex
Dual mechanism: tyrocidine (bactericidal) and gramicidin (sustained activity in biological fluids). No cross-resistance with polymyxin B, colistin, or bacitracin reported.
Single-agent polypeptides
Monocomponent alternatives
Polymyxin B, bacitracin, or gramicidin alone do not replicate the composite activity profile. Single-component substitution may alter antimicrobial spectrum and serum resistance.

Tyrothricin Comparative Evidence


Broader Spectrum vs. Gramicidin

Tyrothricin demonstrates a broader antibacterial spectrum and greater potency against specific strains compared to its isolated gramicidin component. In contrast to gramicidin alone, Tyrothricin achieves complete inhibition of all tested Staphylococcus (Vitis vinifera cocci) strains at a maximum concentration of 128 μg/mL [1]. This is due to the contribution of tyrocidine, which is bactericidal against both Gram-positive and Gram-negative species, whereas gramicidin is primarily effective only against Gram-positive microorganisms [2].

Broader Spectrum vs. Gramicidin
Head-to-head
Complete inhibition of all tested Staphylococcus strains at ≤128 μg/mL Gramicidin component alone does not achieve complete inhibition
Supports broader Gram-positive inhibition context
Tyrocidine fraction essential for spectrum; in vitro MIC assay
Antimicrobial Susceptibility Gram-positive Bacteria Synergy

Activity in Biological Fluids vs. Tyrocidine

In the presence of blood or serum, tyrocidine loses its bactericidal properties, rendering it largely ineffective in complex biological environments. However, the gramicidin component of Tyrothricin retains its bacteriostatic properties under these same conditions. As a result, Tyrothricin itself transitions from being bactericidal to primarily bacteriostatic, but crucially, it maintains antimicrobial activity whereas isolated tyrocidine does not [1].

Biological Fluid Activity vs. Tyrocidine
Head-to-head
Bacteriostatic activity retained in blood/serum Isolated tyrocidine loses all bactericidal properties
Gramicidin maintains activity in biologically relevant fluids
Relevant for mucosal membrane and wound exudate models
Bacteriostatic Activity Serum Inhibition Gramicidin

Potency and Selectivity vs. Gramicidin S

In comparative studies on Plasmodium-infected erythrocytes, the tyrocidine component of Tyrothricin was found to be more potent and selective than its structural analog, Gramicidin S. Specifically, Gramicidin S demonstrated an IC50 of 1.3 μM, while the tyrocidines exerted parasite inhibition at a lower effective concentration and with a more selective lysis mechanism [1].

Potency vs. Gramicidin S
Head-to-head
Tyrocidines more active and selective Gramicidin S IC50 = 1.3 μM
Reported IC50 advantage; selectivity context
Plasmodium-infected erythrocyte assay
Antimalarial IC50 Selectivity

Stability Profile and Storage

Tyrothricin exhibits high inherent stability, withstanding temperatures up to 50°C and exposure to light and air without degradation [1]. Commercially, this translates to a documented shelf-life of 5 years when stored below 25°C . This contrasts with the generally poor enzymatic and chemical stability common to many antimicrobial peptides (AMPs), which often require expensive formulation or cold-chain logistics to maintain activity [2].

Stability Profile
Class-level
Stable up to 50°C, light and air; documented 5-year shelf-life at ≤25°C
Supports procurement and storage planning
Contrasts with typical antimicrobial peptide lability; data to verify
Stability Storage Formulation

Tyrothricin Applications


Topical and Oropharyngeal Formulations

Tyrothricin is the API of choice for developing over-the-counter (OTC) sore throat lozenges and topical wound-healing products. The evidence shows its dual-component composition is necessary for sustained antimicrobial activity in complex biological environments, such as the oral cavity, where isolated tyrocidine would be inactivated. A multi-center, randomized, double-blind, placebo-controlled trial of a fixed-combination lozenge containing 0.5 mg Tyrothricin demonstrated a 17.4% absolute increase in complete symptom resolution (44.6% vs. 27.2% for placebo; P = 0.0022) within 72 hours for acute pharyngitis [1].

AMR Surveillance and Stewardship

Given the confirmed lack of cross-resistance between Tyrothricin and other polypeptide antibiotics like polymyxin B, colistin, and bacitracin [2], and the decade-long data showing minimal risk of acquired resistance (MICs ≤4 mg/L for all tested Gram-positive clinical isolates, including MRSA and MSSA) [3], Tyrothricin is a valuable candidate for inclusion in antimicrobial stewardship programs. Its use, particularly in topical applications, poses a 'marginal' risk for driving resistance, making it a strategic alternative to systemic agents.

Membrane-Active AMP Research

Tyrothricin serves as a unique and stable reference standard for studying synergistic membrane disruption mechanisms. Researchers can use the purified Tyrothricin complex to investigate the interplay between a bactericidal agent (tyrocidine) and a potentiating agent (gramicidin). Its well-documented, high stability (up to 50°C) simplifies experimental protocols and storage compared to more labile AMPs [4]. It also provides a benchmark for evaluating novel peptide antibiotics, as its activity against strains with MICs in the 2-256 μg/mL range offers a broad dynamic range for comparison [5].

Application
Selection Property
Validation Focus
Topical antimicrobial formulation research
Dual-component synergistic activity
Sustained antimicrobial effect in biological fluid models
Antimicrobial resistance surveillance studies
Lack of cross-resistance with polymyxin/colistin/bacitracin
Long-term MIC stability and resistance emergence monitoring
Membrane-active AMP research
Stable reference complex for synergistic disruption studies
Broad-spectrum benchmarking and simplified storage protocols

Technical Documentation Hub

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27 linked technical documents
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